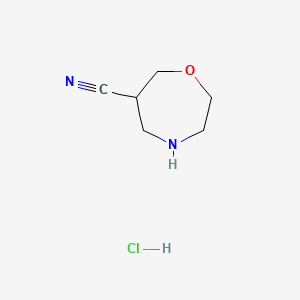

1,4-Oxazepane-6-carbonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11ClN2O |

|---|---|

Molecular Weight |

162.62 g/mol |

IUPAC Name |

1,4-oxazepane-6-carbonitrile;hydrochloride |

InChI |

InChI=1S/C6H10N2O.ClH/c7-3-6-4-8-1-2-9-5-6;/h6,8H,1-2,4-5H2;1H |

InChI Key |

HOKQRAQWAHAHPH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(CN1)C#N.Cl |

Origin of Product |

United States |

Methodological & Application

Application Notes and Protocols for the Hydrolysis of 1,4-Oxazepane-6-carbonitrile to its Carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The 1,4-oxazepane scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including CNS disorders and inflammatory diseases.[1][2][3] The conversion of 1,4-Oxazepane-6-carbonitrile to its corresponding carboxylic acid is a critical transformation, as the carboxylic acid moiety can serve as a key handle for further derivatization or as a crucial component for biological activity. This document provides detailed protocols and scientific rationale for the hydrolysis of 1,4-Oxazepane-6-carbonitrile, targeting researchers and professionals in drug development.

Understanding the Transformation: Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[4] This process can be achieved under acidic, basic, or enzymatic conditions, each with its own set of advantages and challenges.[5][6] The reaction typically proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[5][7]

Method 1: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a robust and widely used method for converting nitriles to carboxylic acids. The reaction is typically carried out by heating the nitrile in an aqueous solution of a strong mineral acid, such as sulfuric acid or hydrochloric acid.[8]

Mechanism of Acid-Catalyzed Hydrolysis

The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[6][9] This is followed by the nucleophilic attack of water. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate.[7][9] Under the reaction conditions, the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.[5]

Visualizing the Pathway: Acid-Catalyzed Hydrolysis

Caption: Reaction pathway for acid-catalyzed nitrile hydrolysis.

Detailed Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

1,4-Oxazepane-6-carbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-Oxazepane-6-carbonitrile (1 equivalent).

-

Acid Addition: Carefully add a 3-6 M aqueous solution of sulfuric acid or hydrochloric acid (5-10 volumes). Caution: The addition of concentrated acid to water is exothermic. Always add acid to water slowly and with cooling.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium hydroxide until the pH is approximately 2-3. Caution: Neutralization is highly exothermic. Perform this step in an ice bath.

-

The carboxylic acid may precipitate out of the solution upon neutralization. If so, collect the solid by filtration.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator.

-

The crude carboxylic acid can be further purified by recrystallization or column chromatography.

-

Method 2: Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis offers an alternative route, particularly for substrates that are sensitive to strong acids. The reaction is typically performed by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[8]

Mechanism of Base-Catalyzed Hydrolysis

The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[7][10] This is followed by a series of proton transfers to form an amide intermediate.[6][7] The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia.[4][11] An acidic workup is necessary to protonate the carboxylate and obtain the final carboxylic acid.[5]

Visualizing the Pathway: Base-Catalyzed Hydrolysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

Troubleshooting & Optimization

Troubleshooting cyclization failures in 1,4-oxazepane ring formation

The following guide is designed for medicinal chemists and process development scientists encountering difficulties in the synthesis of 1,4-oxazepane scaffolds. It prioritizes mechanistic causality and actionable solutions over generic advice.

Executive Summary: The Kinetic vs. Thermodynamic Trap

The formation of 1,4-oxazepanes is notoriously difficult due to the "medium-sized ring" effect. Unlike 5- or 6-membered rings, 7-membered rings suffer from significant entropic penalties (probability of chain ends meeting) and enthalpic strain (transannular interactions).

-

The Symptom: Reactions often yield oligomers, elimination products, or recovered starting material.

-

The Root Cause: The activation energy (

) for intermolecular polymerization is often lower than for intramolecular cyclization unless specific constraints are applied.

Diagnostic Workflow

Before altering reagents, determine the failure mode using this decision logic.

Figure 1: Diagnostic logic for categorizing cyclization failures based on crude reaction analysis.

Critical Troubleshooting Guides (Q&A)

Category A: Substrate Design & Pre-Organization

Q: I am attempting a direct

-

The Fix: You must utilize the Thorpe-Ingold Effect (Gem-Dimethyl Effect) or Rotamer Restriction .

-

Mechanism:[1][2][3][4][5] Substituents on the carbon chain (especially gem-dimethyl groups) restrict the rotation of the backbone, statistically increasing the population of the gauche conformer required for cyclization.

-

Action: If possible, introduce a protecting group on the nitrogen (e.g., Boc, Tosyl, Cbz) even if the amine is not the nucleophile. The bulky

-protecting group forces the backbone into a folded conformation, bringing the chain ends closer [1].

-

Q: Does my substrate violate Baldwin’s Rules? A: It depends on your electrophile.

-

7-exo-tet: (e.g., Epoxide opening) is Favored .[6]

-

7-endo-tet: (e.g., attacking a halide inside the forming ring) is generally Disfavored but can be forced with rigid scaffolds.

-

7-endo-trig: (e.g., Michael addition to acrylate) is Favored .

-

Verification: Ensure your leaving group is positioned "exo" to the ring closure if attacking an

center. If you are doing a 7-endo-tet cyclization, consider switching to a Ring-Closing Metathesis (RCM) strategy, which operates under different orbital constraints [2].

Category B: Reaction Conditions (Mitsunobu & )

Q: My Mitsunobu reaction (DIAD/PPh3) yields a hydrazine-adduct instead of the oxazepane. What is happening?

A: This is a classic "dead-end" failure where the nucleophile (your alcohol or sulfonamide) is not acidic enough to protonate the betaine intermediate, or steric hindrance prevents the

-

The Fix:

-

pKa Check: The nucleophile's pKa must be < 11-13. If using an aliphatic alcohol as the nucleophile, it will fail. You must use the sulfonamide as the nucleophile and the alcohol as the electrophile.

-

Order of Addition: Pre-form the betaine (PPh3 + DIAD) at -78°C, then add the substrate. This prevents the substrate from reacting with DIAD directly.

-

Switch Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine) for more difficult cyclizations. PBu3 is more nucleophilic and less sterically hindered than PPh3 [3].

-

Q: How do I prevent elimination (alkene formation) during base-mediated cyclization? A: Strong bases (NaH, KOtBu) often act as bases rather than nucleophilic promoters when the ring closure is slow.

-

The Fix:

-

Switch to a phase-transfer catalyst (PTC) system (e.g., TBAB, NaOH, Toluene/Water). This buffers the effective basicity and allows the alkoxide/amide anion to react in the organic phase where it is "naked" and more nucleophilic, yet less basic due to solvation effects.

-

Use Cs2CO3 in MeCN or DMF. The "Cesium Effect" is real; the large cation radius stabilizes the transition state and improves solubility of the intermediate [4].

-

Category C: Ring-Closing Metathesis (RCM)

Q: I am using Grubbs II for RCM to make the unsaturated oxazepane, but the conversion stalls at 50%. A: The formation of 7-membered rings via RCM is reversible and often results in an equilibrium between the cyclic product and oligomers. Ethylene gas buildup can also poison the catalyst or drive the reverse reaction.

-

The Fix:

-

High Dilution: Run the reaction at 0.001 M to 0.005 M . This is non-negotiable for 7-membered rings.

-

Argon Sparging: Actively bubble Argon through the solution (not just a balloon) to strip ethylene.

-

Lewis Acid Additive: Add Ti(OiPr)4. This disrupts the chelation of the heteroatoms (N or O) to the Ruthenium center, which can otherwise deactivate the catalyst [5].

-

Standardized Protocol: Intramolecular Mitsunobu Cyclization

Use this protocol for forming the C-O bond from an N-protected amino alcohol.

Objective: Cyclization of

| Parameter | Specification | Rationale |

| Concentration | 0.01 M (Critical) | Prevents intermolecular dimerization. |

| Solvent | Toluene or DCM | Toluene often provides better thermal control. |

| Temperature | 0°C | Stepwise activation; reflux may be needed for 7-membered rings. |

| Reagents | PPh3 (1.5 eq), DIAD (1.5 eq) | Standard stoichiometry; excess ensures betaine formation. |

Step-by-Step Workflow:

-

Preparation: Dry the starting material (amino alcohol) extensively (azeotrope with toluene). Water kills the Mitsunobu reagent.

-

Betaine Formation: In a flame-dried flask under

, dissolve PPh3 (1.5 eq) in anhydrous Toluene (0.02 M relative to PPh3). Cool to 0°C. Add DIAD (1.5 eq) dropwise. Stir for 10-15 min until a yellow precipitate/slurry forms. -

Addition: Dissolve the substrate (1.0 eq) in minimal Toluene. Add this solution slowly (over 1 hour) to the betaine mixture.

-

Note: Slow addition simulates high dilution conditions.

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

-

Checkpoint: If no product forms after 4h at RT, heat to 60°C. 7-membered rings often require thermal energy to overcome the entropic barrier.

-

-

Workup: Concentrate. Triturate with Et2O/Hexane to precipitate PPh3=O. Filter. Purify the filtrate via flash chromatography.

Visualizing the Failure Mode: The "Dead-End" Pathway

Understanding the competition between cyclization and side reactions is vital.

Figure 2: Kinetic competition in Mitsunobu cyclization. The "Hydrazine Adduct" is the common impurity when cyclization is slow.

References

-

Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102. Link

-

Chatgilialoglu, C., et al. (2002).[7] Baldwin's rules: A review of the recent literature. Journal of the American Chemical Society, 124(36), 10765. Link

-

Tsunoda, T., et al. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link

-

Flessner, T., & Doye, S. (1999). Cesium base-promoted synthesis of medium-sized rings. Journal of Praktische Chemie, 341(2), 186-190. Link

-

Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012–3043. Link

Sources

- 1. A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies [organic-chemistry.org]

- 2. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Chiral Brønsted acid-catalyzed intramolecular SN2′ reaction for enantioselective construction of a quaternary stereogenic center - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 6. uni-giessen.de [uni-giessen.de]

- 7. Baldwin’s Rule | Chem-Station Int. Ed. [en.chem-station.com]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 1,4-Oxazepane-6-carbonitrile Hydrochloride: A Comparative Approach

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is paramount.[1] 1,4-Oxazepane-6-carbonitrile hydrochloride, a heterocyclic building block, requires rigorous analytical characterization to ensure its identity and purity before its inclusion in synthetic pipelines. This guide provides an in-depth analysis of its 1H NMR spectrum, explains the causality behind experimental choices, and objectively compares the technique with other essential analytical methods.

The Primacy of 1H NMR in Structural Elucidation

One-dimensional proton Nuclear Magnetic Resonance (1D 1H NMR) spectroscopy is the cornerstone of structural analysis for organic molecules. It provides a wealth of information regarding the number of distinct proton environments, their relative ratios (integration), and their connectivity through spin-spin coupling. For a molecule like this compound, 1H NMR is uniquely suited to map the proton framework of the seven-membered ring and confirm the presence and position of the carbonitrile substituent.

A Self-Validating Experimental Protocol for 1H NMR

The integrity of NMR data is built upon a meticulously executed experimental protocol. The following steps are designed to yield a high-quality, interpretable spectrum for this specific compound.

Rationale for Key Choices:

-

Solvent: The hydrochloride salt form necessitates a polar solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is the preferred choice due to its excellent solvating power for amine salts and the positioning of its residual peak (~2.50 ppm) in a region unlikely to overlap with key signals.[2] Deuterated water (D₂O) is a viable alternative, but will result in the exchange and disappearance of the N-H proton signals, which are themselves diagnostic.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to improve signal dispersion and resolve complex multiplets, which are anticipated for the methylene protons in the oxazepane ring.[3]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry NMR tube.

-

Homogenization: Ensure complete dissolution by gentle vortexing. A clear, particulate-free solution is essential for spectral quality.

-

Data Acquisition:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Acquire a standard 1D proton spectrum using parameters optimized for small molecules (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-64 scans).

-

-

Data Processing:

-

Apply Fourier Transform to the Free Induction Decay (FID).

-

Perform phase and baseline corrections to ensure accurate integration.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

Caption: Standard Operating Procedure for 1H NMR Analysis.

Predicted 1H NMR Spectrum: Interpretation and Assignment

The chemical structure dictates the expected 1H NMR spectrum. The electron-withdrawing effects of the oxygen, nitrogen, and nitrile groups, along with the protonation of the amine, are key to predicting chemical shifts.

Table 1: Predicted 1H NMR Data for this compound in DMSO-d6

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

| N-H₂⁺ (Amine HCl) | ~9.0 - 10.0 | Broad Singlet (br s) | 2H | The positive charge on the nitrogen atom strongly deshields the attached protons, shifting them significantly downfield. Broadening is common due to quadrupolar effects and potential exchange. |

| C6-H (Methine) | ~3.8 - 4.2 | Multiplet (m) | 1H | This proton is alpha to the electron-withdrawing nitrile group, causing a downfield shift. |

| C5-H₂ & C7-H₂ | ~3.6 - 4.0 | Multiplet (m) | 4H | Methylene protons adjacent to the electronegative oxygen atom are deshielded. |

| C2-H₂ & C3-H₂ | ~3.1 - 3.5 | Multiplet (m) | 4H | Methylene protons adjacent to the positively charged nitrogen are deshielded, but typically less so than those adjacent to oxygen. |

A Comparative Guide to Alternative Analytical Techniques

While 1H NMR is powerful, a multi-technique approach provides a more complete and irrefutable characterization. Each technique offers a unique and complementary piece of the structural puzzle.

Caption: An integrated approach to structural characterization.

Table 2: Comparison of Key Analytical Techniques

| Technique | Information Provided | Advantages for This Molecule | Limitations |

| 1H NMR | Detailed proton environment, connectivity, and relative quantitation. | The most information-rich technique for confirming the complete proton structure. | Can have overlapping signals in the methylene region, potentially requiring 2D NMR for full resolution.[1] |

| 13C NMR | Number of unique carbon environments and the carbon skeleton. | Unambiguously confirms the number of carbons. The nitrile carbon has a characteristic chemical shift (~115-125 ppm). | Low sensitivity requires more sample and/or longer acquisition times.[1] |

| FT-IR | Presence of specific functional groups based on vibrational frequencies. | Provides rapid and definitive evidence of the key nitrile (C≡N) and amine salt (N-H) functional groups.[4][5] | Gives no information about the connectivity of the molecular skeleton. |

| Mass Spec. (MS) | Molecular weight of the parent ion and fragmentation patterns. | Confirms the molecular weight and, with high-resolution MS (HRMS), the elemental formula.[3] | Provides limited information on isomerism and connectivity. |

Complementary Data from FT-IR and Mass Spectrometry

-

FT-IR Spectroscopy: An FT-IR spectrum would provide immediate, confirmatory evidence of the key functional groups. A sharp, intense absorption band is expected in the 2260-2240 cm⁻¹ region, which is highly characteristic of a saturated nitrile's C≡N stretch.[4] Additionally, a very broad and strong absorption band centered around 2800-3200 cm⁻¹ would confirm the N-H stretch of the secondary amine hydrochloride.[5]

-

Mass Spectrometry: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule (the free base), [M+H]⁺, confirming the molecular weight. High-resolution analysis would yield an exact mass, allowing for the validation of the molecular formula, C₆H₁₀N₂O.[6]

Conclusion: An Integrated Strategy for Confident Characterization

While 1H NMR spectroscopy is the single most powerful technique for the structural elucidation of this compound, a truly robust characterization relies on an integrated analytical approach. The 1H NMR provides the detailed map of the proton framework, which is then supported by 13C NMR confirming the carbon skeleton. FT-IR serves as a rapid and definitive check for the required functional groups, while mass spectrometry validates the overall molecular formula. By synergistically employing these techniques, researchers can achieve an unambiguous and comprehensive understanding of the molecule, ensuring the integrity of their subsequent scientific endeavors.

References

-

ResearchGate. (2015). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Available at: [Link]

-

The Royal Society of Chemistry. (2018). Base-Promoted Synthesis of Multisubstituted Benzo[b][2][3]oxazepines. Available at: [Link]

-

University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

Sources

1,4-Oxazepane vs. 1,4-Diazepane: A Physicochemical & Structural Analysis for Lead Optimization

Topic: Comparison of 1,4-Oxazepane vs. 1,4-Diazepane Physicochemical Properties Content Type: Publish Comparison Guide

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), seven-membered heterocycles offer a critical middle ground between the rigid, well-characterized six-membered rings (morpholines, piperazines) and the flexible, often metabolically labile acyclic chains.

This guide provides a technical comparison between 1,4-oxazepane (homomorpholine) and 1,4-diazepane (homopiperazine). While often treated as bioisosteres, their distinct electronic profiles and conformational landscapes dictate divergent pharmacokinetic (PK) outcomes. This document details their physicochemical properties, structural dynamics, and experimental characterization protocols to support rational scaffold selection.

Part 1: Physicochemical Profile Comparison

The substitution of a nitrogen atom (diazepane) with an oxygen atom (oxazepane) at the 1-position fundamentally alters the scaffold's basicity, lipophilicity, and hydrogen bonding potential.

1. Basicity (pKa) and Ionization

The most significant differentiator is the basicity of the secondary amine.

-

1,4-Diazepane: Contains two amine centers. The secondary amine is highly basic (pKa ~11.0), while the second nitrogen provides a buffering capacity at lower pH.

-

1,4-Oxazepane: The oxygen atom exerts an electron-withdrawing inductive effect (-I). However, unlike morpholine where the oxygen is

-positioned to the nitrogen on both sides, 1,4-oxazepane features an asymmetric spacing (

Table 1: Comparative Physicochemical Metrics

| Property | 1,4-Oxazepane | 1,4-Diazepane | Impact on Drug Design |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂N₂ | |

| MW ( g/mol ) | 101.15 | 100.16 | Negligible difference in mass. |

| pKa (Conjugate Acid) | ~9.5 – 10.0 (Predicted) | Diazepane is fully protonated at physiological pH; Oxazepane is largely protonated but has a higher fraction of neutral species than diazepane. | |

| LogP (Lipophilicity) | ~ -0.2 | ~ -1.5 to -2.4 | Oxazepane is significantly more lipophilic, aiding passive permeability and BBB penetration. |

| H-Bond Donors (HBD) | 1 (Secondary Amine) | 2 (Secondary Amines) | Diazepane incurs a higher desolvation penalty upon binding. |

| H-Bond Acceptors (HBA) | 2 (N, O) | 2 (N, N) | Oxygen is a weaker HBA than unprotonated Nitrogen. |

| Polar Surface Area (PSA) | ~21 Ų | ~24 Ų (Neutral) | Lower PSA in Oxazepane correlates with better permeability. |

Senior Scientist Note: When replacing a piperazine with a 1,4-diazepane, expect a solubility boost due to the high pKa. However, if permeability is the bottleneck, the 1,4-oxazepane is the superior "homomorpholine" isostere, offering a lipophilicity gain (

LogP+1.3) while maintaining the 7-membered architecture.

Part 2: Conformational Dynamics & Structural Logic

Seven-membered rings are inherently more flexible than their six-membered counterparts, existing in a dynamic equilibrium of twist-chair and twist-boat conformers. This entropy penalty must be accounted for during ligand binding.

1. Conformational Energy Landscape

-

1,4-Oxazepane: Generally prefers a distorted chair conformation. The C-O bond lengths (1.43 Å) are shorter than C-C bonds (1.54 Å), slightly compressing the ring and increasing the barrier to ring inversion compared to cycloheptane.

-

1,4-Diazepane: Exists predominantly in a twist-boat or twist-chair fluxional state. The repulsion between the lone pairs of the two nitrogens (if unprotonated) can drive the ring into specific puckered conformations to minimize dipole alignment.

2. Visualizing the Structural & Functional Divergence

The following diagram maps the structural features to their direct functional consequences in a medicinal chemistry context.

Figure 1: Causal relationship between scaffold choice and ADME properties.

Part 3: Experimental Protocols for Characterization

To validate the choice between these scaffolds, accurate determination of pKa and LogD is non-negotiable. Standard calculated values (cLogP) often fail for 7-membered rings due to poor parameterization of ring strain.

Protocol A: Potentiometric pKa Determination (Self-Validating)

Objective: Accurate determination of ionization constants in aqueous media. Method: Potentiometric Titration (Sirius T3 or equivalent).

-

Preparation:

-

Dissolve 1-2 mg of the compound (Oxazepane or Diazepane derivative) in 1.5 mL of 0.15 M KCl (ionic strength adjuster).

-

Validation Step: Ensure the starting pH is at least 2 units away from the predicted pKa (start at pH 2.0 for these bases).

-

-

Titration:

-

Titrate with 0.5 M KOH under inert gas (

or -

Collect data points every 0.1 pH units.

-

-

Data Analysis:

-

Plot the Bjerrum difference plot (

vs pH). -

Self-Check: For 1,4-diazepane, you must observe two inflection points. If only one is seen, the lower pKa (approx 6.3) may be masked by solvent leveling; repeat in a co-solvent (Methanol/Water) and extrapolate to 0% organic.

-

Protocol B: High-Throughput LogD

Measurement

Objective: Determine distribution coefficient at physiological pH. Method: Miniaturized Shake-Flask with HPLC-UV/MS detection.

Figure 2: Workflow for LogD determination.

Critical Protocol Details:

-

Buffer: Use 50 mM Phosphate buffer pH 7.4. Note: For 1,4-diazepane, the high pKa means the compound is >99.9% ionized. The aqueous concentration will be high. Ensure the MS detector is not saturated.

-

Internal Standard: Use a structural analog (e.g., propranolol) to normalize injection variability.

-

QC Criteria: Mass balance (sum of analyte in both phases) must be >85% of the initial amount to rule out precipitation or non-specific binding to the plate.

Part 4: Synthetic & Metabolic Implications[2]

1. Synthetic Accessibility

-

1,4-Diazepane: Commercially available as the free base or dihydrochloride.

-

Challenge: Selective functionalization.[1] N1 and N4 are chemically equivalent in the unsubstituted scaffold. Mono-functionalization requires statistical reaction (low yield) or the use of mono-Boc protected precursors (commercially available but more expensive).

-

-

1,4-Oxazepane: Less commonly available as a building block.[2]

2. Metabolic Stability (CYP450)

-

Oxidative Metabolism: Both rings are susceptible to

-oxidation by CYP450 isoforms. -

1,4-Diazepane: The high basicity can lead to cation-

interactions with the CYP heme center, potentially inhibiting the enzyme (CYP2D6 liability). -

1,4-Oxazepane: The ether oxygen reduces the electron density on the adjacent carbons, slightly deactivating them toward metabolic oxidation compared to the all-carbon azepane, though less effectively than the electron-deficient morpholine.

References

-

PubChem. (2025).[5][6][7] 1,4-Oxazepane Compound Summary. National Library of Medicine. [Link]

-

Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes. Bioorganic & Medicinal Chemistry. [Link]

-

EPA CompTox. (2025). 1,4-Diazepane Properties Dashboard. US Environmental Protection Agency. [Link]

Sources

- 1. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. iroamine.com [iroamine.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 1,4-oxazepane (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 6. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Operating Guide

1,4-Oxazepane-6-carbonitrile hydrochloride: Proper Disposal Procedures

Part 1: Executive Summary & Core Directive

Immediate Action Required: 1,4-Oxazepane-6-carbonitrile hydrochloride is a functionalized heterocyclic amine salt containing a nitrile (-CN) group. While often stable under ambient conditions, the presence of the nitrile moiety mandates that this compound be treated as a potential source of hydrogen cyanide (HCN) under extreme thermal or chemical stress.

The Core Directive: Do NOT dispose of this compound via municipal wastewater (sink) or standard trash. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor. Segregation from strong acids and oxidizers is critical to prevent the accidental generation of toxic gases.

Part 2: Technical Assessment & Hazard Profiling

To ensure scientific integrity, we must understand the why behind the disposal protocol.

Chemical Identity & Risk Profile

-

Functional Groups: Secondary amine (salt form), Ether linkage, Nitrile (Cyano group).

-

Physical State: Typically a white to off-white solid (hygroscopic).

-

Acidity: As a hydrochloride salt (.HCl), aqueous solutions will be acidic (pH ~3-5).

The "Nitrile Hazard" Mechanism

The primary disposal concern is the nitrile (-CN) functionality. While 1,4-oxazepane-6-carbonitrile is chemically distinct from simple cyanide salts (like NaCN), improper treatment can degrade the nitrile.

-

Acid Hydrolysis Risk: Although the compound is already an HCl salt, mixing with excess strong mineral acids and heating can hydrolyze the nitrile to a carboxylic acid, potentially releasing ammonium ions or, under reductive conditions, other nitrogenous byproducts.

-

Thermal Decomposition: Incineration without proper scrubbing can release NOx and HCN gas. This is why professional incineration (with secondary combustion chambers and scrubbers) is the only validated method.

| Property | Value/Status | Disposal Implication |

| Water Solubility | High | High Risk: Easily enters aquatic waterways if flushed. Strict Prohibition on Sink Disposal. |

| Stability | Stable (Ambient) | Safe for short-term storage in waste satellites. |

| Incompatibilities | Strong Oxidizers, Strong Bases | Segregation: Do not pack in the same lab pack as Nitric Acid or Sodium Hydroxide. |

| EPA Waste Status | Non-Listed (Likely) | Typically not P-listed or U-listed specific to this CAS.[1] Regulate as Characteristic Waste (Toxic) . |

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If a step is skipped, the downstream check (e.g., waste pickup) will fail.

Phase 1: Waste Characterization & Segregation

-

Step 1.1: Confirm the physical state.[2] Most R&D samples are solid powders.

-

Step 1.2: Isolate from "Incompatibles." Ensure the waste container does not contain strong bases (which could liberate the free amine) or strong oxidizers.

Phase 2: Packaging (The "Lab Pack" System)

-

Primary Container: Use the original glass or HDPE vendor vial if possible. If not, transfer to a clear glass vial with a Teflon-lined screw cap.

-

Secondary Containment: Place the primary container inside a sealable polyethylene bag (Ziploc type) to contain any dust.

-

Outer Container: Place the bagged sample into the laboratory's Solid Organic Waste drum (typically a wide-mouth HDPE drum).

Phase 3: Labeling (Critical for Incineration)

The label must communicate hazard data to the waste contractor. Use the following template:

WASTE TAG:

Chemical Name: this compound

Constituents: 100% Organic Solid

Hazards: TOXIC, IRRITANT

Note: Contains Organic Nitrile. Incinerate Only.

Phase 4: Liquid Waste (Aqueous Solutions)

If the compound is dissolved in water or buffer:

-

Do NOT adjust pH.

-

Pour into the Aqueous Toxic Waste carboy.

-

Crucial: Ensure the carboy is not designated for "Acid Waste" intended for elementary neutralization. It must be flagged for Off-site Treatment .

Part 4: Operational Workflow (Visualization)

The following diagram illustrates the "Cradle-to-Grave" workflow for this specific compound, ensuring no cross-contamination.

Figure 1: Decision logic for the segregation and disposal of nitrile-containing amine salts.

Part 5: Emergency Procedures (Spill Management)

In the event of a spill, the goal is to contain the solid before it becomes an aerosol or enters a drain.

-

Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

-

Dry Spill (Powder):

-

Do NOT sweep dry (creates dust).

-

Cover with a wet paper towel (water or inert oil) to dampen.

-

Scoop into a glass container.

-

-

Wet Spill (Solution):

-

Absorb with vermiculite or a commercial "Universal" spill pad.

-

Prohibited: Do not use bleach (hypochlorite) immediately, as it can react with amines.

-

-

Verification: Wipe the surface with water and detergent. Place all cleanup materials into the hazardous waste drum.

Part 6: Regulatory Context & References[3][4][5]

Regulatory Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this compound is not explicitly P-listed or U-listed by CAS number. However, the generator is responsible for determining characteristics.

-

Waste Code Recommendation: If the waste stream is mixed with solvents, use F003/F005 . If pure, classify as D003 (Reactive) only if specific testing shows cyanide release (unlikely for this salt), otherwise manage as Non-Regulated Hazardous Waste (destined for incineration).

References

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]

-

U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

-

PubChem. (n.d.). Compound Summary for Nitrile Derivatives. National Library of Medicine.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.